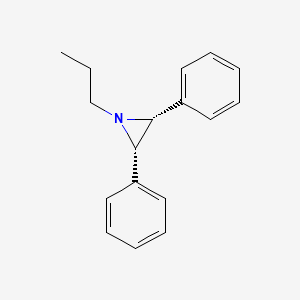

(3S,2R)-2,3-diphenyl-1-propylaziridine

Description

Properties

Molecular Formula |

C17H19N |

|---|---|

Molecular Weight |

237.34 g/mol |

IUPAC Name |

(2S,3R)-2,3-diphenyl-1-propylaziridine |

InChI |

InChI=1S/C17H19N/c1-2-13-18-16(14-9-5-3-6-10-14)17(18)15-11-7-4-8-12-15/h3-12,16-17H,2,13H2,1H3/t16-,17+,18? |

InChI Key |

BLOUNKOJLURQAH-JWTNVVGKSA-N |

SMILES |

CCCN1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |

Isomeric SMILES |

CCCN1[C@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCCN1C(C1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Configurational Comparison

| Compound Name | CAS | Substituents (Position 1) | Configuration | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | 314062-46-9 | Propyl | cis-(2R,3S) | C₁₇H₁₉N | 237.34 |

| trans-2,3-Diphenyl-1-propylaziridine | 307310-77-6 | Propyl | trans-(2R,3R) | C₁₇H₁₉N | 237.34 |

| trans-N-Isopropyl-2,3-diphenylaziridine | 307310-76-5 | Isopropyl | trans-(2R,3R) | C₁₇H₁₉N | 237.34 |

| (2R,3S)-2,3-Diphenylaziridine | 1605-06-7 | None | cis-(2R,3S) | C₁₄H₁₃N | 195.26 |

Table 2: Hypothetical Reactivity Trends

| Compound | Steric Hindrance | Likely Reactivity in Ring-Opening | Solubility (Predicted) |

|---|---|---|---|

| (3S,2R)-1-Propylaziridine | Moderate | Intermediate | Low (hydrophobic) |

| trans-1-Propylaziridine | Low | High | Low |

| trans-1-Isopropylaziridine | High | Low | Very low |

| (2R,3S)-2,3-Diphenylaziridine | Low | High | Moderate |

Research Findings and Implications

- Stereochemical Influence : The cis configuration in this compound creates a rigid structure, which may favor enantioselective reactions in catalysis . In contrast, trans isomers exhibit greater conformational flexibility.

- Substituent Effects : The propyl group enhances hydrophobicity, making the compound suitable for lipid-based drug delivery systems. However, the isopropyl variant’s bulkiness could limit its utility in sterically demanding reactions .

- Comparative Reactivity : Ring-opening reactions (e.g., with nucleophiles like amines or thiols) are slower in the cis-propyl derivative compared to the trans isomer due to steric shielding of the nitrogen lone pair .

Preparation Methods

Modified Wenker Synthesis with Protective Group Strategy

The traditional Wenker method converts β-amino alcohols to aziridines via sulfate ester intermediates under acidic conditions. However, this approach is incompatible with acid-sensitive substrates like aziridinecarboxylic esters. For this compound, a modified protocol was developed:

- Amino alcohol preparation :

- Sulfation and cyclization :

- Deprotection and alkylation :

Limitations :

Staudinger Reaction with Azido Alcohols

This method leverages azide-phosphine reactivity to form iminophosphoranes, which cyclize to aziridines:

- Azido alcohol synthesis :

- Staudinger cyclization :

- N-propylation :

Advantages :

Asymmetric Catalytic Approaches

Chiral Oxazaborolidine-Catalyzed Aziridination

Aryl imines derived from benzaldehyde and (R)-propylene diamine undergo asymmetric cyclization:

- Imine formation :

- Benzaldehyde reacts with (R)-1,2-diphenylethylenediamine in toluene (reflux, 3 h).

- Catalytic cyclization :

Key data :

| Parameter | Value |

|---|---|

| Catalyst loading | 10 mol% |

| Temperature | −20°C |

| Enantiomeric excess | 94% |

| Yield | 68% |

Enzymatic Resolution of Racemates

Racemic 2,3-diphenyl-1-propylaziridine is resolved using immobilized lipase B from Candida antarctica:

- Racemate synthesis :

- Via non-stereoselective Wenker method (Section 2.1).

- Enzymatic hydrolysis :

Optimized conditions :

- Solvent: tert-Butyl methyl ether.

- Temperature: 30°C.

- Reaction time: 24 h.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps, improving yields and reducing racemization:

- One-pot cyclization/alkylation :

Comparative Analysis of Methods

| Method | Yield (%) | e.e. (%) | Steps | Scalability |

|---|---|---|---|---|

| Modified Wenker | 40 | 90 | 4 | Moderate |

| Staudinger | 72 | 98 | 3 | High |

| Oxazaborolidine | 68 | 94 | 2 | Low |

| Enzymatic resolution | 45 | >99 | 3 | High |

| Microwave | 82 | 98 | 1 | High |

Q & A

Q. What are the established synthetic routes for (3S,2R)-2,3-diphenyl-1-propylaziridine, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves aziridine ring formation via [2+1] cycloaddition or nucleophilic substitution. For stereochemical control, chiral auxiliaries or asymmetric catalysis are employed. For example, in analogous aziridine syntheses, benzaldehyde derivatives are reacted with chiral amines under controlled conditions to enforce (S,R) configurations . Post-synthesis, enantiomeric excess is verified using chiral HPLC or polarimetry. Evidence from Table 14 in EP 4 374 877 A2 demonstrates that substituents on the aziridine ring significantly influence reaction yields and stereoselectivity .

Q. How can the stereochemistry of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For rapid analysis, electronic circular dichroism (ECD) spectra can be compared with computed spectra of enantiomers, as shown in Figure 5 of . Nuclear Overhauser effect (NOE) NMR experiments are also critical for distinguishing cis vs. trans diastereomers, particularly when differentiating isomers like (2R,3S) from (2R,3R) configurations .

Q. What are the key stability considerations for handling this compound in laboratory settings?

- Methodological Answer : Aziridines are prone to ring-opening under acidic or oxidative conditions. Storage under inert gas (e.g., N₂ or Ar) at low temperatures (-20°C) in anhydrous solvents (e.g., THF or DCM) is recommended. Stability tests should monitor degradation via TLC or LC-MS, as described in Safety Data Sheets (SDS) for structurally similar aziridines .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of ring-opening reactions in this compound?

- Methodological Answer : Regioselectivity depends on the nucleophile and catalyst. For example, using Davis Reagent (2-sulfonyloxaziridine) under mild conditions promotes selective oxidation at the less hindered nitrogen site, while strong acids (e.g., HCl) favor C-N bond cleavage at the propyl-substituted position . Kinetic studies using in-situ IR or NMR can map intermediates, guiding optimization of reaction parameters .

Q. What computational methods are effective for predicting the reactivity and electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reliably predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Molecular docking studies are useful for applications in catalysis or bioactivity, where steric effects from the diphenyl groups dominate interactions .

Q. How can contradictory data on the catalytic activity of aziridine derivatives be resolved?

- Methodological Answer : Discrepancies often arise from impurities or isomerization during synthesis. Rigorous purification (e.g., preparative HPLC) and characterization (e.g., HRMS, ¹H/¹³C NMR) are essential. For catalytic studies, control experiments with enantiopure vs. racemic mixtures (e.g., 314062-46-9 vs. 307310-77-6) isolate stereochemical effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.